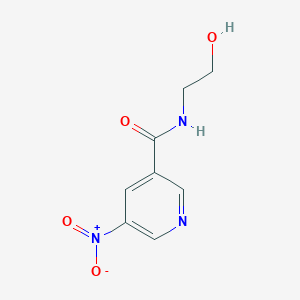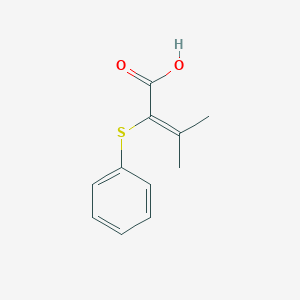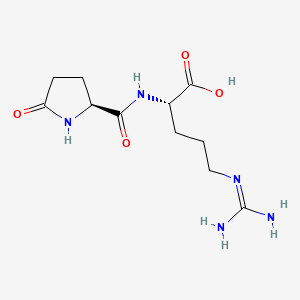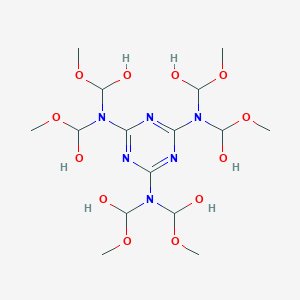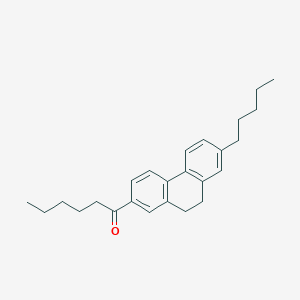
1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one is a chemical compound that belongs to the class of dihydrophenanthrene derivatives
Métodos De Preparación
The synthesis of 1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9,10-dihydrophenanthrene and hexan-1-one.
Reaction Conditions: The reaction conditions may include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions may vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities and interactions with biological targets.
Medicine: Research may explore its potential therapeutic applications, such as its role in drug design and development.
Industry: The compound may be used in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.
Comparación Con Compuestos Similares
1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one can be compared with other similar compounds, such as:
9,10-Dihydrophenanthrene: A related compound with similar structural features.
1-(7-Octyl-9,10-dihydrophenanthren-2-yl)hexan-1-one: Another derivative with a different alkyl chain length.
Unique Features:
Propiedades
Número CAS |
58600-69-4 |
|---|---|
Fórmula molecular |
C25H32O |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1-(7-pentyl-9,10-dihydrophenanthren-2-yl)hexan-1-one |
InChI |
InChI=1S/C25H32O/c1-3-5-7-9-19-11-15-23-20(17-19)12-13-21-18-22(14-16-24(21)23)25(26)10-8-6-4-2/h11,14-18H,3-10,12-13H2,1-2H3 |
Clave InChI |
KXRFPASVEFOQLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


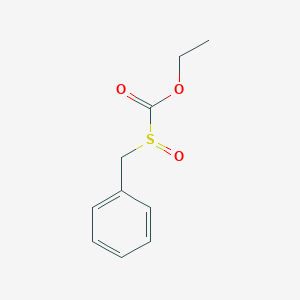
![(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene](/img/structure/B14616261.png)
![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
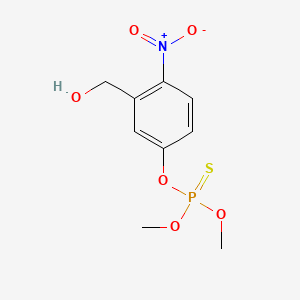
![[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]](/img/structure/B14616280.png)
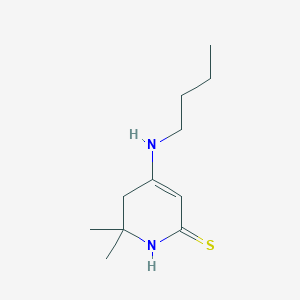
![2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid](/img/structure/B14616304.png)
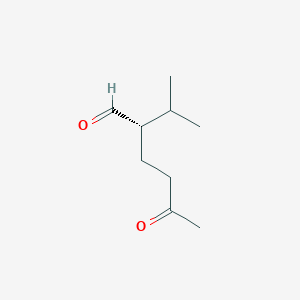
![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)
